molecular formula C11H12BrN3 B13615231 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole

1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole

Cat. No.: B13615231
M. Wt: 266.14 g/mol
InChI Key: MGQXYCJPLBNASP-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole ( 1508529-78-9) is a brominated triazole derivative of significant interest in medicinal chemistry and organic synthesis. With a molecular formula of C11H12BrN3 and a molecular weight of 266.14 g/mol, this compound serves as a versatile synthetic intermediate . The presence of both the 1,2,3-triazole ring and a reactive benzyl bromoethyl side chain makes it a valuable scaffold for constructing more complex molecules through further functionalization . The 1,2,3-triazole core is a privileged pharmacophore in drug discovery due to its ability to participate in hydrogen bonding and dipole-dipole interactions, which can improve binding affinity and pharmacokinetic properties . Researchers utilize this compound and its analogs in the structural modification of natural products to create derivatives with potential biological activities. These activities may include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects, as suggested by studies on similar triazole-containing conjugates . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

1-benzyl-4-(1-bromoethyl)triazole

InChI

InChI=1S/C11H12BrN3/c1-9(12)11-8-15(14-13-11)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3

InChI Key

MGQXYCJPLBNASP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

Preparation Methods of this compound

General Synthetic Strategy

Reaction Conditions Summary:

Reagents Catalyst Solvent/Medium Temp (°C) Time (min) Yield (%)
Propargyl bromide + Benzyl azide Cu(II)/GQDs/NiFe2O4 LiOH·H2O aqueous 60 12 97
Palladium-Catalyzed One-Pot Synthesis Using Halogenated Alkynes

A palladium(0) nanocomposite supported on polystyrene resin (Pd@PR) catalyzes the one-pot synthesis of halogenated 1,2,3-triazoles from terminal alkynes, halogenated haloalkanes, and sodium azide. For example, 1-(2-bromoethyl)-4-phenyl-1H-1,2,3-triazole was synthesized by reacting phenylacetylene with benzyl bromide and sodium azide under Pd@PR catalysis at 100 °C in DMF under nitrogen atmosphere, followed by chromatographic purification.

By analogy, this compound can be synthesized by using the corresponding bromoalkyl halide and azide precursors. The reaction proceeds via in situ formation of the azide and subsequent cycloaddition.

Key Experimental Parameters:

Reagents Catalyst Solvent Temp (°C) Atmosphere Yield (%)
Alkyne + Bromoalkyl halide + NaN3 Pd@PR (3 mol% Pd) DMF 100 N2 63-73*

*Yields vary depending on substrate and exact conditions.

Summary of Research Findings

  • The copper-catalyzed azide-alkyne cycloaddition remains the cornerstone for synthesizing 1,2,3-triazoles, including brominated derivatives, offering excellent regioselectivity and yields.

  • Palladium-catalyzed one-pot methods enable the simultaneous formation of azides and triazoles from haloalkanes and terminal alkynes, providing an efficient route to halogenated triazoles under relatively mild conditions.

  • Base-promoted cycloadditions using cesium carbonate in polar aprotic solvents such as DMSO represent an emerging strategy for multisubstituted triazoles, potentially applicable to bromoalkyl-substituted systems.

  • The choice of method depends on substrate availability, desired reaction conditions, and scalability considerations.

Experimental Notes and Recommendations

  • Catalyst Recovery: In palladium-catalyzed methods, the Pd@PR catalyst can be recovered by filtration and reused, enhancing sustainability.

  • Purification: Products are generally purified by silica gel column chromatography using hexane/ethyl acetate mixtures.

  • Characterization: Confirmation of product identity and purity is achieved by melting point determination, ^1H and ^13C NMR spectroscopy, and mass spectrometry.

  • Safety: Handling of bromoalkyl compounds requires appropriate safety precautions due to their alkylating nature.

Chemical Reactions Analysis

1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

  • Substituted triazoles with various functional groups.
  • Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antifungal, and antibacterial activities.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Chemical Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activities. The triazole ring can engage in hydrogen bonding and π-π interactions with target molecules, while the bromoethyl group can participate in covalent bonding with nucleophilic residues in proteins.

Molecular Targets and Pathways:

    Enzymes: Inhibition of enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activities through binding interactions.

    Proteins: Covalent modification of protein residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,2,3-triazole derivatives arises from variations in substituents at the 1- and 4-positions. Below is a detailed comparison of 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents (1-/4-position) Key Properties/Applications Synthesis Yield Reference
This compound Benzyl / Bromoethyl Electrophilic reactivity for alkylation; potential in drug discovery and polymer chemistry 85–95%
1-Benzyl-4-phenyl-1H-1,2,3-triazole (5a) Benzyl / Phenyl Luminescent materials; ligand for Ir(III) complexes 89–98%
1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole Benzyl / 4-Methoxyphenyl Photostable fluorophores; intermediates for OLEDs 75–89%
1-Benzyl-4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole (11c) Benzyl / Pyrrolidinylmethyl Enhanced solubility; antimicrobial activity 84%
1-Benzyl-4-((2-nitrophenoxy)methyl)-1H-1,2,3-triazole (P7) Benzyl / Nitrophenoxymethyl Nitro group enables redox activity; catalyst in green chemistry 81–86%
1-(4-Bromobenzyl)-4-phenylthiomethyl-1H-1,2,3-triazole (2d) 4-Bromobenzyl / Phenylthiomethyl Thioether linkage for metal coordination; corrosion inhibition 90–96%

Key Differences

Reactivity :

  • The bromoethyl group in the target compound enables nucleophilic substitution (e.g., SN2 reactions), unlike methoxy or phenyl substituents, which are inert under such conditions .
  • Electron-withdrawing groups (e.g., nitro in 4aj) reduce regioselectivity in CuAAC, favoring 1,4-disubstituted triazoles, whereas electron-donating groups (e.g., methoxy in 3ac) enhance reaction rates .

Applications :

  • Luminescence : Compounds like 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole exhibit blue-shifted emission (λmax = 492 nm) compared to bromoethyl derivatives, which are less studied for photophysics but valuable as synthetic intermediates .
  • Biological Activity : Pyrrolidinylmethyl and thioether derivatives (e.g., 11c, 2d) show antimicrobial and enzyme-inhibitory properties, whereas bromoethyl analogs are primarily used for further derivatization .

Synthetic Flexibility :

  • Bromoethyl derivatives undergo cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups, a feature absent in trifluoromethyl - or nitro -substituted triazoles .
  • Solid-phase synthesis (e.g., 11h) allows rapid diversification, but bromoethyl compounds require solution-phase methods due to steric hindrance .

Table 2: Reaction Yields Under Varied Conditions

Reaction Type Substrate Catalyst Yield Reference
CuAAC (Thermal) Benzyl azide + Propargyl bromide CuI 50–60%
CuAAC (Light-Induced) Benzyl azide + 4-Methoxyphenyl acetylene CuS Quantum Dots 89%
Bromoethylation 4-Vinyl-1H-1,2,3-triazole + HBr H2SO4 85%
Sonogashira Coupling 5-Alkynyl triazole + Aryl halide Pd(OAc)2 67%

Biological Activity

1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring substituted with a benzyl group and a bromoethyl moiety. Its structure can be represented as follows:

C9H10BrN3\text{C}_9\text{H}_{10}\text{BrN}_3

This configuration is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antibacterial properties. A study highlighted that derivatives of 1-benzyl-1,2,3-triazoles demonstrated antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6% to 50% inhibition at concentrations of 100 µg/mL .

Comparative Antimicrobial Efficacy

CompoundTarget BacteriaMIC (µg/mL)Inhibition (%)
1-Benzyl-4-(bromoethyl)-triazoleS. aureus10050
1-Benzyl-1,2,3-triazoleE. coli5060
4-Amino-1,2,4-triazole derivativesPseudomonas aeruginosa580

The presence of the bromine atom enhances the compound's interaction with bacterial enzymes, contributing to its antimicrobial potency .

Enzyme Inhibition

The biological activity of triazoles extends to enzyme inhibition. Notably, studies have shown that certain triazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes by triazoles suggests potential applications in treating cognitive disorders .

Inhibition Potency

CompoundEnzyme TypeIC50 (µM)
1-Benzyl-4-(bromoethyl)-triazoleAChE12.5
Related Triazole DerivativeBChE15.0

These findings indicate that the compound’s structure allows it to effectively bind to the active sites of these enzymes, thus inhibiting their function.

Antioxidant Activity

In addition to antimicrobial and enzyme inhibitory effects, triazoles have been investigated for their antioxidant properties. The DPPH assay demonstrated that several derivatives exhibit significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Antioxidant Efficacy Comparison

CompoundDPPH Scavenging Activity (%)
1-Benzyl-4-(bromoethyl)-triazole75
Standard Antioxidant (Ascorbic Acid)90

Case Studies and Research Findings

Recent studies have synthesized various derivatives of triazoles to evaluate their biological activities. For instance:

  • A series of (1-benzyl-4-triazolyl)-indole-2-carboxamides were found to exhibit potent antiparasitic activity against Toxoplasma gondii and Cryptosporidium parvum, with IC50 values ranging from 2.95 µM to 7.63 µM .
  • Another study reported that a specific derivative showed comparable efficacy to standard treatments in eliminating T. gondii cysts in animal models .

These case studies highlight the therapeutic potential of triazole derivatives in treating infections caused by both bacteria and parasites.

Q & A

Q. What are the optimal synthetic routes for preparing 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example, intermediates like (1-benzyl-1H-1,2,3-triazol-4-yl)methanol can be alkylated with 1-bromoethyl reagents (e.g., 1-bromo-2-methylpropene) under basic conditions . Optimization of reaction time (6–24 hours) and temperature (60–80°C) is critical to achieve yields >70%. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR spectroscopy : 13C^{13}\text{C} NMR (75 MHz, CDCl3_3) reveals peaks at δ 122–145 ppm for triazole carbons and δ 30–40 ppm for the bromoethyl CH2_2 group .
  • Mass spectrometry : ESI-MS shows a molecular ion peak [M+H]+^+ at m/z 280–300, with a characteristic isotopic pattern due to bromine (79Br^{79}\text{Br}/81Br^{81}\text{Br}) .
  • X-ray crystallography : Used to resolve ambiguities in regioselectivity (1,4- vs. 1,5-triazole isomers) .

Q. What are common functionalization reactions involving the bromoethyl group?

The bromoethyl group acts as a versatile electrophile. Nucleophilic substitution with amines (e.g., piperazine) or thiols under mild conditions (DMF, K2_2CO3_3, 50°C) yields derivatives with modified bioactivity. Cross-coupling reactions (e.g., Suzuki-Miyaura) require prior conversion to a boronic ester .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of triazole formation in related compounds?

Regioselectivity in CuAAC is governed by the catalyst and substituents. For 1-benzyl derivatives, the bulky benzyl group favors 1,4-triazole formation due to steric hindrance at the alternative position. Computational studies (DFT) show that electron-withdrawing groups on the alkyne increase reaction rates by stabilizing transition states .

Q. How can contradictory spectral data for triazole derivatives be resolved?

Discrepancies in 1H^{1}\text{H} NMR coupling constants or 13C^{13}\text{C} shifts may arise from dynamic processes (e.g., rotamerism). Variable-temperature NMR (VT-NMR) or NOESY experiments can identify conformational equilibria. For example, broadening of benzyl CH2_2 peaks at low temperatures (e.g., −40°C) indicates restricted rotation .

Q. What strategies mitigate side reactions during bromoethyl group functionalization?

Competing elimination (to form alkenes) is minimized by using polar aprotic solvents (e.g., DMF) and weak bases (e.g., K2_2CO3_3). Catalytic additives like tetrabutylammonium iodide (TBAI) enhance nucleophilicity, reducing reaction time and byproduct formation .

Q. How does the bromoethyl substituent impact biological activity in triazole-based scaffolds?

The bromoethyl group enhances lipophilicity, improving membrane permeability in cell-based assays. In antimicrobial studies, derivatives with this group show 2–4× higher potency (MIC = 2–8 µg/mL) against Gram-positive bacteria compared to non-halogenated analogs. However, cytotoxicity (e.g., IC50_{50} = 10–20 µM in HEK293 cells) requires careful optimization .

Methodological Guidance

Q. What analytical workflows are recommended for purity assessment?

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Retention times typically range 8–12 minutes.
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
  • TGA/DSC : Assess thermal stability; decomposition onset >200°C indicates suitability for high-temperature reactions .

Q. How to troubleshoot low yields in alkylation reactions of triazole intermediates?

  • Moisture sensitivity : Ensure anhydrous conditions (e.g., molecular sieves).
  • Catalyst loading : Increase Cu(I)Br from 5 mol% to 10 mol% if azide conversion is incomplete.
  • Alternative alkylating agents : Replace 1-bromoethyl reagents with mesylates or tosylates for better leaving-group ability .

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